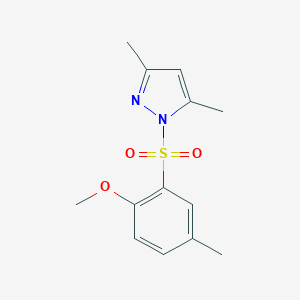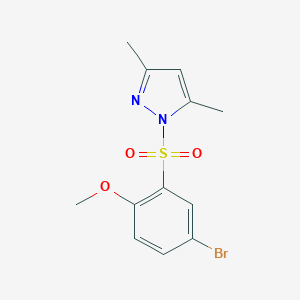![molecular formula C8H10N2O B351760 (NZ)-N-[1-(4-aminophényl)éthylidène]hydroxylamine CAS No. 38063-81-9](/img/structure/B351760.png)
(NZ)-N-[1-(4-aminophényl)éthylidène]hydroxylamine
Vue d'ensemble
Description
(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of an aminophenyl group attached to an ethylidene hydroxylamine moiety
Applications De Recherche Scientifique
Chemistry
In chemistry, (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.
Medicine
In medicine, (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine is being investigated for its potential as a therapeutic agent. Its ability to interact with biological targets suggests it may have applications in drug development.
Industry
In the industrial sector, the compound is used in the production of dyes and pigments. Its reactivity and stability make it suitable for use in various manufacturing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine typically involves the reaction of 4-aminobenzaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aminophenyl derivatives.
Mécanisme D'action
The mechanism of action of (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, its ability to chelate metal ions can disrupt metal-dependent biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-aminobenzaldehyde: A precursor in the synthesis of (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine.
Hydroxylamine hydrochloride: Another precursor used in the synthesis.
4-nitrobenzaldehyde: A structurally similar compound with different reactivity.
Uniqueness
(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and stability
Propriétés
IUPAC Name |
(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,9H2,1H3/b10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBZGXFVQGQEBO-POHAHGRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38063-81-9 | |
| Record name | NSC77944 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Q1: How does the structure of (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine facilitate its role as a building block for Schiff base ligands?
A1: (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine possesses two key functional groups: an amine group (-NH2) and an oxime group (-C=N-OH). The amine group readily reacts with aldehydes, like 4-Diethylaminosalicylaldehyde as described in the research [], to form a Schiff base linkage (-C=N-), resulting in a new bidentate Schiff base ligand. This characteristic makes (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine a valuable precursor in synthesizing ligands for coordination chemistry.
Q2: What insights do the structural characterization techniques reveal about (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine?
A2: The molecular formula of (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine is C8H10N2O, and its molecular weight is 150.18 g/mol. X-ray crystallography studies [] revealed that the oxime group in the molecule is only slightly twisted relative to the benzene ring, with a dihedral angle of 5.58° []. This structural information is crucial for understanding the molecule's reactivity and potential for forming complexes with metal ions.
Q3: How does (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine contribute to the thermal stability of its metal complexes?
A3: While the provided abstract [] doesn't explicitly detail the mechanism, it mentions that the metal complexes formed using (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine-derived Schiff base ligands exhibit good thermal stability as evidenced by TG/DTG/DTA analysis. This suggests that the ligand, including the (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine moiety, contributes to the overall stability of the complex, potentially through strong chelation with the metal ions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B351681.png)




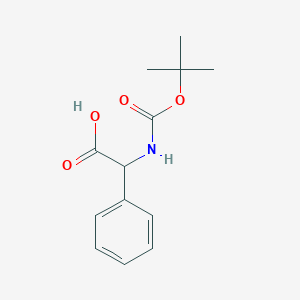
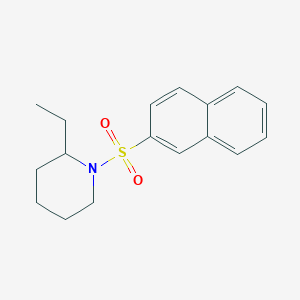
![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)
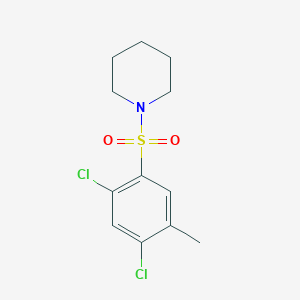
![1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351843.png)


